Brovincamine

Description

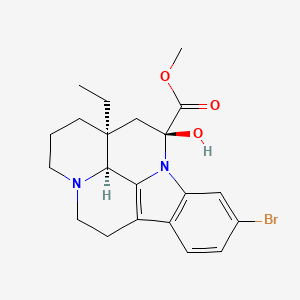

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJGAVIVKPUGJ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84964-12-5 (fumarate[1:1]) | |

| Record name | Brovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701024133 | |

| Record name | 11-Bromovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57475-17-9 | |

| Record name | Brovincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57475-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Bromovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROVINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN5T18K5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brovincamine's Neuronal Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brovincamine is a vincamine derivative primarily characterized as a cerebral vasodilator and a calcium channel blocker.[1][2] Its mechanism of action in neurons is centered on these two interconnected properties, leading to neuroprotective effects, particularly in the context of ischemic conditions and certain neurodegenerative disorders like normal-tension glaucoma.[1][3] This technical guide provides an in-depth analysis of the available scientific literature on this compound's core mechanisms, presenting quantitative data, experimental methodologies, and visual representations of its purported signaling pathways. While clinical evidence suggests a beneficial role in improving cerebral and ocular blood flow, detailed molecular and electrophysiological data on its direct neuronal interactions are limited in publicly accessible literature.

Core Mechanism of Action

This compound's primary effects on neurons stem from its dual action as a cerebral vasodilator and a calcium channel blocker.

Calcium Channel Blockade

This compound exhibits calcium antagonistic properties, suggesting it inhibits the influx of extracellular calcium into neurons.[2] This action is crucial in preventing the cascade of neurotoxic events triggered by excessive intracellular calcium, such as the activation of degradative enzymes, mitochondrial dysfunction, and apoptosis. One study suggests that this compound's vasodilatory effect is mediated through the blockade of slow Ca2+ channels.[2]

Cerebral Vasodilation

A key characteristic of this compound is its ability to increase cerebral blood flow.[4] This is achieved by relaxing the smooth muscle of cerebral blood vessels, leading to vasodilation. This enhanced perfusion is critical for neuronal survival, especially in ischemic conditions, as it improves the delivery of oxygen and glucose while facilitating the removal of metabolic waste products. The vasodilatory effect appears to be selective for cranial and coronary blood flow.[5]

Quantitative Pharmacological Data

Quantitative data on the pharmacological effects of this compound is sparse in the available literature. The following table summarizes the key findings.

| Parameter | Value | Species/System | Description | Reference(s) |

| IC50 (Potassium Contracture) | 1.2 x 10-5 M | Rabbit Pulmonary Artery | Concentration causing 50% inhibition of potassium-induced arterial contraction, indicative of calcium channel blocking activity. | [2] |

| Clinical Dosage (Normal-Tension Glaucoma) | 20 mg (three times daily) | Human | Oral dosage used in clinical trials to assess effects on visual field defects. | [1][3] |

| Effect on Cerebral Blood Flow (CBF) | Significant Increase | Human (Internal Carotid Artery Occlusion) | Intravenous administration of this compound led to a notable increase in cerebral blood flow on the occluded side. | [4] |

| Effect on Visual Field (Mean Deviation) | -0.071 dB/year (vs. -0.778 dB/year in control) | Human (Normal-Tension Glaucoma) | Rate of change in mean deviation of the visual field over a 2-year period, suggesting a retardation of visual field deterioration. | [3] |

Signaling Pathways

Based on its classification as a calcium channel blocker and a vasodilator, the following signaling pathways are proposed to be central to this compound's mechanism of action in neurons and the cerebral vasculature.

Experimental Protocols

Assessment of Vasodilatory Action (Isolated Tissue Preparation)

This protocol is based on the methodology used to determine the IC50 value for this compound's effect on potassium-induced contracture.[2]

-

Tissue Preparation: Isolate rabbit pulmonary arterial segments.

-

Contraction Induction: Induce contracture of the arterial segments using a potassium solution (e.g., 30 mM).

-

Drug Application: Apply this compound in a dose-dependent manner to the contracted tissue bath.

-

Measurement: Measure the relaxation of the arterial segments in response to this compound.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% of the maximal relaxation.

-

Control: Compare the effects of this compound to known vasodilators like Verapamil and Papaverine. To confirm the calcium channel blocking mechanism, assess if the relaxation caused by this compound can be antagonized by increasing the external Ca2+ concentration.

Clinical Trial for Neuroprotection in Normal-Tension Glaucoma

This protocol outline is derived from clinical trials investigating the effect of this compound on visual field progression in patients with normal-tension glaucoma.[1][3]

-

Patient Selection: Recruit patients with a diagnosis of normal-tension glaucoma, characterized by glaucomatous optic neuropathy and visual field defects despite an intraocular pressure consistently within the normal range.

-

Randomization: Randomly assign patients to a treatment group (oral this compound, e.g., 20 mg three times daily) or a placebo/control group.

-

Follow-up: Conduct regular follow-up examinations over a predefined period (e.g., 2 years).

-

Outcome Measures:

-

Primary: Visual field examination using a standardized perimeter (e.g., Humphrey Field Analyzer). Analyze changes in indices such as Mean Deviation (MD) and Pattern Standard Deviation (PSD).

-

Secondary: Monitor intraocular pressure, blood pressure, and other relevant clinical parameters.

-

-

Data Analysis: Use statistical methods, such as linear mixed models, to compare the rate of visual field progression between the treatment and control groups.

Measurement of Cerebral Blood Flow using Positron Emission Tomography (PET)

This methodology is based on a study that evaluated the effect of this compound on cerebral circulation in patients with internal carotid artery occlusion.[4]

-

Baseline Measurement:

-

Administer a radiotracer (e.g., 15O-labeled water) to the patient.

-

Perform a PET scan to measure baseline cerebral blood flow (CBF), cerebral metabolic rate of oxygen (CMRO2), and oxygen extraction fraction (OEF).

-

-

This compound Administration: Administer this compound intravenously.

-

Post-Administration Measurement: Repeat the PET scan to measure CBF, CMRO2, and OEF after this compound administration.

-

Data Analysis: Compare the pre- and post-administration measurements to determine the effect of this compound on cerebral hemodynamics.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a cerebral vasodilator with calcium channel blocking properties. These mechanisms provide a sound theoretical basis for its observed neuroprotective effects, particularly in conditions of compromised blood flow such as normal-tension glaucoma and cerebral ischemia.

However, a significant gap exists in the understanding of its direct molecular interactions within neurons. Future research should prioritize:

-

Quantitative Binding Assays: Determining the binding affinity and selectivity of this compound for different subtypes of calcium channels in neuronal tissues.

-

Electrophysiological Studies: Characterizing the direct effects of this compound on neuronal ion channel currents, membrane potential, and firing properties using patch-clamp techniques.

-

Molecular Signaling Studies: Investigating the downstream signaling cascades affected by this compound-mediated calcium channel blockade, including the potential involvement of cyclic AMP, protein kinase A, and CREB signaling pathways.

-

Phosphodiesterase Inhibition Assays: Directly assessing whether this compound has any inhibitory activity against various phosphodiesterase subtypes to confirm or refute this as a secondary mechanism of action.

A more comprehensive understanding of these fundamental mechanisms will be crucial for the rational design of future clinical trials and the potential expansion of this compound's therapeutic applications in neurology and ophthalmology.

References

- 1. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

Brovincamine's Effect on Cerebral Blood Flow: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovincamine, a vincamine derivative, has demonstrated positive effects on cerebral blood flow (CBF) in both preclinical and clinical settings. This technical guide synthesizes the available data on its mechanism of action, quantitative effects on cerebral hemodynamics, and the experimental designs used to elicit these findings. The primary mechanism of action for this compound's vasodilatory effect is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to a reduction in calcium influx, subsequent relaxation of the cerebral vasculature, and an increase in blood flow. Quantitative data from animal and human studies indicate a dose-dependent increase in CBF, particularly in key cerebral arteries, and improvements in microcirculatory parameters. This whitepaper provides a detailed overview of these findings to inform further research and development.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound's primary effect on cerebral blood flow stems from its action as a calcium channel blocker.[1][2] Specifically, it inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels in the smooth muscle cells of cerebral arteries.[1] This blockade disrupts the excitation-contraction coupling process, leading to vasodilation and a subsequent increase in cerebral blood flow.

The proposed signaling pathway is as follows:

-

Depolarization of Vascular Smooth Muscle Cell: A stimulus leads to the depolarization of the cell membrane.

-

Opening of L-Type Calcium Channels: This change in membrane potential triggers the opening of L-type voltage-gated calcium channels.

-

Calcium Influx: Extracellular calcium ions (Ca2+) flow into the cell, increasing the intracellular calcium concentration.

-

Calmodulin Activation: The influx of Ca2+ leads to the activation of calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: Activated calmodulin, in turn, activates MLCK.

-

Myosin Light Chain Phosphorylation: MLCK phosphorylates the myosin light chains.

-

Muscle Contraction: Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.

-

This compound's Point of Intervention: this compound blocks the L-type calcium channels, preventing the initial influx of Ca2+. This action inhibits the entire downstream signaling cascade, resulting in smooth muscle relaxation and vasodilation.

The vasodilatory effects of this compound appear to be mediated by the inhibition of the depolarization-dependent Ca2+ slow channel.[3]

Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound's mechanism of action on cerebral vasodilation.

Quantitative Data on Cerebral Blood Flow

The following tables summarize the available quantitative data on the effects of this compound on cerebral blood flow and related parameters from preclinical and clinical studies.

Table 1: Preclinical In Vivo Studies in Anesthetized Dogs

| Parameter | Species | Route of Administration | Dose Range | Observed Effect on Cerebral Blood Flow |

| Vertebral Artery Blood Flow | Dog | Intra-arterial | 0.1-1.6 mg/kg | Dose-dependent increase |

| Carotid Artery Blood Flow | Dog | Intra-arterial | 0.1-1.6 mg/kg | Dose-dependent increase |

| Vertebral & Carotid Blood Flow | Dog | Intravenous | 0.8-12.8 mg/kg | Dose-dependent increase |

| Coronary, Renal, & Femoral Flow | Dog | Intravenous | 6.4 mg/kg | Marked increase in coronary flow, slight increase in renal flow, slight decrease in femoral flow.[3] |

Table 2: Preclinical In Vivo Microcirculation Study in Rats

| Parameter | Species | Route of Administration | Dose | Duration | Observed Effect on Corticocerebral Microcirculation |

| Capillary Geometry | Rat | Oral | 7.5 mg/kg/day | 4 weeks | Significant increase in capillary length and volume, shortening of intercapillary diffusion paths, and increase in capillary density and diffusion area.[4] |

Table 3: Clinical Study in Patients with Internal Carotid Artery Occlusion

| Parameter | Population | Route of Administration | Observed Effect |

| Cerebral Blood Flow (CBF) | Patients with 'misery perfusion syndrome' | Intravenous | Significant increase on the occluded side |

| Oxygen Extraction Fraction (OEF) | Patients with 'misery perfusion syndrome' | Intravenous | Significant decrease on the occluded side.[5] |

| Cerebral Metabolic Rate of Oxygen (CMRO2) | Patients with 'misery perfusion syndrome' | Intravenous | No remarkable changes.[5] |

Table 4: Preclinical In Vitro Vasodilation Study

| Preparation | Species | Method | IC50 |

| Rabbit Pulmonary Arterial Segment | Rabbit | Relaxation of Potassium (30 mM)-induced contracture | 1.2 x 10-5 M.[1] |

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this whitepaper.

In Vivo Hemodynamic Studies in Anesthetized Dogs

-

Objective: To determine the dose-dependent effects of this compound on regional blood flow.

-

Subjects: Pentobarbitone-anesthetized dogs.

-

Drug Administration:

-

Intra-arterial: this compound administered directly into the vertebral or carotid artery at doses ranging from 0.1 to 1.6 mg/kg.

-

Intravenous: this compound administered intravenously at doses ranging from 0.8 to 12.8 mg/kg.

-

-

Measurements: Blood flow in the respective arteries was measured to determine the dose-response relationship. At a specific intravenous dose of 6.4 mg/kg, blood flow in the coronary, renal, and femoral arteries was also assessed.

Experimental Workflow: Canine Hemodynamic Study

Caption: Workflow for the in vivo hemodynamic study in dogs.

Corticocerebral Microcirculation Study in Rats

-

Objective: To investigate the effect of chronic oral administration of this compound on the stereological parameters of corticocerebral capillaries.

-

Subjects: 1-year-old and 3-year-old OFA rats.

-

Drug Administration: this compound was administered orally at a dose of 7.5 mg/kg/day for 4 weeks.

-

Methodology: An optical-electronic image analysis technique was used to assess stereological parameters of the corticocerebral capillaries.

-

Parameters Measured: Capillary length, capillary volume per unit volume of tissue, mean intercapillary diffusion paths, capillary density, and capillary diffusion area.

Positron Emission Tomography (PET) Study in Humans

-

Objective: To evaluate the effect of this compound on cerebral circulation and metabolism in patients with brain ischemia.

-

Subjects: Patients with internal carotid artery occlusion and 'misery perfusion syndrome'.

-

Methodology: Positron Emission Tomography (PET) was used to measure cerebral blood flow (CBF), cerebral metabolic rate of oxygen (CMRO2), and oxygen extraction fraction (OEF).

-

Protocol: Measurements were taken before and after the intravenous loading of this compound.

-

Endpoints: The primary outcomes were the changes in CBF, CMRO2, and OEF in the hemisphere with the occluded artery.

Experimental Workflow: Human PET Study

Caption: Workflow for the human PET study on this compound.

Conclusion

The available evidence strongly suggests that this compound is a potent cerebral vasodilator with a clear mechanism of action involving the blockade of L-type calcium channels. Preclinical studies have demonstrated a dose-dependent increase in blood flow in major cerebral arteries and an improvement in the microcirculatory architecture of the cerebral cortex. Clinical data in a patient population with compromised cerebral perfusion further support these findings, showing a significant increase in cerebral blood flow and a reduction in the oxygen extraction fraction, indicative of improved tissue perfusion. Further research, particularly full-text publications of key studies, would be beneficial to provide more granular quantitative data and a more detailed understanding of the experimental protocols. Nevertheless, the existing data provide a solid foundation for the continued investigation of this compound as a therapeutic agent for conditions associated with reduced cerebral blood flow.

References

- 1. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on the stereological parameters of corticocerebral capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Brovincamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brovincamine (11-bromovincamine) is a synthetic derivative of the vinca alkaloid vincamine. It exhibits a distinct pharmacological profile characterized primarily by its actions as a calcium channel blocker and a vasodilator. These properties are believed to underlie its neuroprotective effects, which have been investigated predominantly in the context of ophthalmology, specifically for retarding the progression of visual field defects in normal-tension glaucoma (NTG). This technical guide provides a comprehensive overview of the available pharmacological data, experimental methodologies, and putative signaling pathways associated with this compound's mechanism of action.

Mechanism of Action

This compound's primary mechanism of action is the blockade of slow calcium channels, leading to vasodilation. This has been demonstrated in preclinical models to relax vascular smooth muscle. While the related compound, vinpocetine, is a known phosphodiesterase type 1 (PDE1) inhibitor, there is currently no direct evidence to confirm that this compound shares this activity. The neuroprotective effects observed in clinical settings are hypothesized to be a consequence of improved ocular blood flow and potential reduction in calcium-mediated excitotoxicity in retinal ganglion cells.

Calcium Channel Blockade and Vasodilation

This compound functions as a calcium channel antagonist. This action is central to its vasodilatory effects. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound reduces the tonic contraction of these cells, leading to a relaxation of the blood vessel walls and an increase in blood flow. This effect is particularly relevant to its proposed therapeutic application in conditions where vascular dysregulation is implicated, such as normal-tension glaucoma.

The vasodilatory action of this compound has been quantified in ex vivo studies. It has been shown to cause a dose-dependent relaxation of potassium-induced contractures in isolated rabbit pulmonary arterial segments. This relaxation, similar to that produced by verapamil, is antagonized by increasing the external calcium concentration, supporting the mechanism of slow Ca2+-channel blockade.

Potential for Phosphodiesterase (PDE) Inhibition

It is important to note that vinpocetine, a structurally related vinca alkaloid, is a known inhibitor of phosphodiesterase type 1 (PDE1). PDE1 inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which can also contribute to vasodilation and may have other neuroprotective signaling effects. However, direct studies confirming or quantifying the PDE1 inhibitory activity of this compound are lacking in the current scientific literature. Therefore, this remains a speculative component of its pharmacological profile.

Pharmacodynamics

The pharmacodynamic effects of this compound are most prominently observed in the vascular and nervous systems. Its ability to improve visual field outcomes in patients with normal-tension glaucoma without significantly altering intraocular pressure suggests a mechanism independent of aqueous humor dynamics, likely related to neuroprotection via enhanced ocular perfusion.

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative pharmacodynamic data for this compound.

| Parameter | Value | Species | Tissue/Model | Reference |

| IC₅₀ (Relaxation of K⁺-induced contracture) | 1.2 x 10⁻⁵ M | Rabbit | Pulmonary Artery | [Not Available] |

| Change in Mean Deviation (MD) per year (vs. Control) | -0.071 dB/year (vs. -0.778 dB/year) | Human | Normal-Tension Glaucoma | [1] |

| Change in Corrected Pattern Standard Deviation (CPSD) per year (vs. Control) | 0.004 dB/year (vs. 0.032 dB/year) | Human | Normal-Tension Glaucoma | [1] |

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound following oral administration.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in humans after a single oral dose.

| Parameter | Value | Route | Dose | Subjects | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.75 hours | Oral | 40 mg | Human | [Not Available] |

| Peak Plasma Concentration (Cmax) | 620 ng/mL | Oral | 40 mg | Human | [Not Available] |

| Plasma Half-life (t½) | Biphasic: ~1 hour and 5 hours | Oral | 40 mg | Human | [Not Available] |

| Urinary Excretion (5 days) | ~55% of dose | Oral | 40 mg | Human | [Not Available] |

| Fecal Excretion (5 days) | ~27% of dose | Oral | 40 mg | Human | [Not Available] |

| Major Metabolite (Urine) | 11-bromovincaminic acid (~31% of dose) | Oral | 40 mg | Human | [Not Available] |

Experimental Protocols

In Vitro Vasodilation Assay

Objective: To determine the vasodilatory effect of this compound and its IC₅₀ for relaxation of potassium-induced contracture.

Methodology:

-

Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta or pulmonary artery is excised. The vessel is cleaned of adherent tissue and cut into ring segments (3-4 mm). Care is taken to keep the endothelium intact.

-

Mounting: The arterial rings are mounted between an adjustable support and a fixed isometric force transducer in an organ bath.

-

Superfusion: The rings are superfused with Krebs bicarbonate solution (37°C, aerated with 95% O₂ and 5% CO₂) at a constant flow rate.

-

Equilibration and Pre-constriction: The resting tension of the rings is incrementally increased to a stable baseline over a period of equilibration. The vessels are then pre-constricted with a high concentration of potassium chloride (e.g., 30 mM) or an alpha-adrenergic agonist like phenylephrine to induce a sustained contraction.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

Data Acquisition: Changes in isometric tension are continuously recorded. The relaxation at each concentration is expressed as a percentage of the maximal pre-constriction.

-

Data Analysis: A dose-response curve is generated, and the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Clinical Trial for Neuroprotection in Normal-Tension Glaucoma

Objective: To evaluate the effect of oral this compound on the progression of visual field defects in patients with normal-tension glaucoma.

Methodology:

-

Study Design: A prospective, randomized, placebo-controlled clinical trial.

-

Patient Population: Patients with a diagnosis of normal-tension glaucoma, characterized by glaucomatous optic neuropathy and visual field loss with intraocular pressures consistently within the normal range.

-

Intervention: Patients are randomly assigned to receive either oral this compound (e.g., 20 mg three times daily) or a matching placebo.[2]

-

Outcome Measures: The primary outcome is the rate of change in visual field parameters over time.

-

Visual Field Assessment: Visual fields are examined at baseline and at regular intervals (e.g., every 4-6 months) for the duration of the study (e.g., 2-3 years).[1][2] The Humphrey Field Analyzer with the 30-2 SITA (Swedish Interactive Thresholding Algorithm) standard program is used.[1] Key parameters analyzed include Mean Deviation (MD) and Corrected Pattern Standard Deviation (CPSD).[1]

-

Data Analysis: The rate of change in MD and CPSD over time is calculated for each group using linear regression analysis. The slopes of regression for the this compound and placebo groups are compared to determine if there is a statistically significant difference in the rate of visual field progression.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound in glaucoma.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: Workflow for assessing the vasodilatory properties of this compound.

Clinical Trial Workflow for Glaucoma Study

Caption: Workflow of a clinical trial evaluating this compound in normal-tension glaucoma.

References

- 1. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Brovincamine Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovincamine, chemically known as 11-bromovincamine, is a synthetic derivative of the Vinca alkaloid vincamine. It has garnered interest for its potential as a cerebral vasodilator and its application in managing conditions like normal-tension glaucoma. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its formulation into the fumarate salt, a form utilized in clinical investigations. This document outlines the synthetic pathway, provides detailed experimental protocols based on established chemical principles, presents quantitative data in a structured format, and visualizes key processes through logical diagrams.

Introduction

This compound is a halogenated derivative of vincamine, an indole alkaloid naturally found in the lesser periwinkle plant (Vinca minor). The introduction of a bromine atom at the 11th position of the vincamine scaffold modifies its pharmacological profile, enhancing its activity as a calcium channel blocker and cerebral vasodilator.[1][2] Clinical studies have explored the therapeutic potential of this compound fumarate in improving visual field defects in patients with normal-tension glaucoma.[1][2][3][4][5] This guide focuses on the core chemical synthesis of this compound and its subsequent conversion to the fumarate salt.

Chemical Synthesis of this compound

The synthesis of this compound is a semi-synthetic process starting from (+)-vincamine. The key transformation is the regioselective bromination of the indole nucleus of the vincamine molecule.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the bromination of the aromatic ring of vincamine followed by the formation of the fumarate salt.

Experimental Protocol: Synthesis of 11-Bromovincamine

Disclaimer: The following protocol is a representative procedure based on general methods for the regioselective bromination of activated aromatic compounds, as a specific published protocol for the synthesis of this compound was not available in the public domain. Researchers should conduct their own optimization and safety assessments.

Objective: To synthesize (+)-11-bromovincamine via electrophilic aromatic substitution on (+)-vincamine.

Materials:

-

(+)-Vincamine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

In a round-bottom flask dried under an inert atmosphere, dissolve (+)-vincamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield (+)-11-bromovincamine as a solid.

Quantitative Data

| Parameter | Value |

| Starting Material | (+)-Vincamine |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0°C |

| Typical Reaction Time | 1-3 hours |

| Expected Yield | 70-85% (estimated) |

| Purity (post-chromatography) | >98% (by HPLC) |

Preparation of this compound Fumarate

The fumarate salt of this compound is prepared to improve its solubility and bioavailability for pharmaceutical applications.

Experimental Protocol: Fumarate Salt Formation

Disclaimer: This protocol is based on general procedures for the formation of fumarate salts of basic drug molecules.

Objective: To prepare the fumarate salt of (+)-11-bromovincamine.

Materials:

-

(+)-11-Bromovincamine

-

Fumaric acid

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve (+)-11-bromovincamine (1.0 equivalent) in a minimal amount of hot anhydrous ethanol.

-

In a separate flask, dissolve fumaric acid (1.0 equivalent) in hot anhydrous ethanol.

-

Slowly add the fumaric acid solution to the stirred this compound solution.

-

Allow the mixture to cool to room temperature. The fumarate salt may precipitate at this stage.

-

To induce further precipitation, slowly add anhydrous diethyl ether to the mixture until it becomes cloudy.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether.

-

Dry the solid under vacuum to obtain this compound fumarate.

Quantitative Data

| Parameter | Value |

| Starting Material | (+)-11-Bromovincamine |

| Reagent | Fumaric Acid |

| Solvent System | Ethanol/Diethyl Ether |

| Expected Yield | >90% (estimated) |

| Purity | >99% (by HPLC) |

Mechanism of Action: Signaling Pathway

This compound functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and an increase in cerebral blood flow.

The binding of this compound to L-type calcium channels inhibits the influx of extracellular calcium ions into the vascular smooth muscle cells.[6] This reduction in intracellular calcium concentration prevents the formation of the calcium-calmodulin complex, which in turn inhibits the activation of myosin light chain kinase (MLCK).[6] Consequently, the phosphorylation of the myosin light chain is reduced, leading to smooth muscle relaxation and vasodilation.

Conclusion

The synthesis of this compound fumarate is a straightforward process involving the regioselective bromination of vincamine followed by salt formation. This guide provides a foundational understanding of the chemical procedures and the underlying mechanism of action of this promising therapeutic agent. The provided protocols, while based on established chemical principles, should be further optimized and validated in a laboratory setting. The continued investigation into the synthesis and pharmacological properties of this compound and its derivatives may lead to the development of novel therapies for cerebrovascular and neurodegenerative disorders.

References

- 1. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection for treatment of glaucoma in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aoa.org [aoa.org]

- 6. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

Brovincamine for Neuroprotection in Glaucoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the current standard of care, neuroprotective strategies that directly target RGC survival are of significant interest. This technical guide provides an in-depth overview of the existing clinical evidence for brovincamine, a calcium channel blocker and vasodilator, as a potential neuroprotective agent in glaucoma. This document summarizes the quantitative outcomes from key clinical trials, details their experimental protocols, and presents a hypothesized mechanism of action for this compound's neuroprotective effects.

Clinical Efficacy of this compound in Normal-Tension Glaucoma

Clinical research has primarily focused on the efficacy of oral this compound in patients with normal-tension glaucoma (NTG), a form of the disease where optic nerve damage occurs despite normal IOP levels. Two key prospective, randomized controlled trials have demonstrated a favorable effect of this compound on visual field preservation.

Quantitative Data from Clinical Trials

The following tables summarize the primary outcomes of these studies, highlighting the neuroprotective potential of this compound.

Table 1: Visual Field Progression in Normal-Tension Glaucoma Patients Treated with this compound (Sawada et al., 1996) [1]

| Outcome | This compound Group (n=14) | Placebo Group (n=14) |

| Patients with Visual Field Improvement | 6 | 0 |

Table 2: Annual Rate of Change in Visual Field Indices in Normal-Tension Glaucoma Patients (Koseki et al., 1999) [2]

| Parameter | This compound Group | Control Group | p-value |

| Change in Mean Deviation (MD) (dB/year) | -0.071 (± 0.195) | -0.778 (± 0.178) | < 0.05 |

| Change in Corrected Pattern Standard Deviation (CPSD) (dB/year) | 0.004 (± 0.016) | 0.032 (± 0.015) | Not Significant |

| Average Intraocular Pressure (mmHg) | 13.1 | 13.2 | Not Significant |

Experimental Protocols in Clinical Trials

The methodologies employed in these pivotal studies provide a framework for understanding the clinical investigation of this compound.

Study Design: Sawada et al. (1996)[1]

A prospective, randomized, placebo-controlled clinical trial was conducted with 28 patients diagnosed with NTG. The participants were matched for age and the extent of their visual field defects.

-

Patient Population: 28 patients with normal-tension glaucoma.

-

Intervention:

-

Treatment Group: 20 mg of oral this compound fumarate administered three times daily.

-

Control Group: Placebo administered three times daily.

-

-

Duration and Follow-up: The study had a minimum follow-up period of 2.5 years, with a mean of 39.1 months for the this compound group and 37.9 months for the placebo group. Visual fields were assessed at least every six months.

Study Design: Koseki et al. (1999)[2]

This prospective, randomized, controlled study involved 52 patients with NTG who had a consistently low-normal IOP.

-

Patient Population: 52 patients with normal-tension glaucoma and IOP < 15 mmHg.

-

Intervention:

-

Treatment Group: 20 mg of oral this compound administered three times daily.

-

Control Group: No treatment.

-

-

Duration and Follow-up: The patients were followed for a period of 2 years, with visual field examinations conducted every 4 months using a Humphrey perimeter.

Hypothesized Mechanism of Neuroprotection

Signaling Pathways in RGC Protection

The proposed mechanism centers on the mitigation of two key pathological processes in glaucoma: glutamate-induced excitotoxicity and vascular dysregulation.

-

Inhibition of Calcium Influx: In glaucoma, excessive glutamate stimulation leads to a massive influx of calcium (Ca2+) into RGCs, triggering apoptotic pathways. This compound, by blocking L-type calcium channels, is hypothesized to reduce this toxic Ca2+ overload, thereby preventing the activation of cell death cascades.

-

Improved Ocular Blood Flow: this compound's vasodilatory properties may enhance blood flow to the optic nerve head. This could improve the delivery of essential neurotrophic factors and facilitate the clearance of metabolic byproducts, creating a more favorable microenvironment for RGC survival.

Conclusion and Future Directions

The available clinical evidence suggests that oral this compound may have a neuroprotective effect in patients with normal-tension glaucoma by slowing the progression of visual field defects. The proposed mechanisms of action, centered on calcium channel blockade and vasodilation, provide a strong rationale for its therapeutic potential. However, the lack of preclinical data from animal models of glaucoma represents a significant knowledge gap. Future research should focus on elucidating the precise molecular pathways through which this compound exerts its effects on RGCs and evaluating its efficacy and safety in other forms of glaucoma. Such studies would be invaluable for the further development of this compound as a targeted neuroprotective therapy.

References

The Dual-Mechanism Action of Brovincamine: A Technical Whitepaper on its Role as a Calcium Channel Blocker and Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovincamine, a synthetic derivative of the vinca alkaloid vincamine, is a vasoactive and neuroprotective agent that has demonstrated clinical utility, particularly in the management of normal-tension glaucoma.[1][2][3] Its therapeutic effects are understood to arise from a dual mechanism of action: the blockade of slow (L-type) voltage-gated calcium channels and the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This document provides an in-depth technical overview of these mechanisms, supported by available quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Introduction

This compound (11-Bromovincamine) is a cerebral vasodilator that has been investigated for its therapeutic potential in cerebrovascular disorders and neurodegenerative conditions like glaucoma.[1][4] Its ability to improve blood flow and exert neuroprotective effects is attributed to its modulation of two critical intracellular signaling pathways: calcium homeostasis and cyclic nucleotide signaling. By acting as a calcium channel blocker, this compound directly reduces the influx of extracellular calcium into cells, a key event in vasoconstriction and neuronal excitotoxicity. Concurrently, as a likely phosphodiesterase inhibitor, it is proposed to elevate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in vasodilation and cell survival.

This whitepaper will dissect these two core mechanisms, presenting the quantitative data available, detailing the experimental protocols used to elucidate these actions, and visualizing the intricate signaling pathways involved.

Quantitative Data Summary

| Target | Parameter | Value | Units | Experimental System | Reference |

| Slow Ca2+ Channels | IC50 | 1.2 x 10⁻⁵ | M | Rabbit Pulmonary Artery | [5] |

Mechanism of Action I: Calcium Channel Blockade

This compound functions as an antagonist of voltage-gated slow calcium channels, which are understood to be L-type calcium channels.[1][5] These channels are pivotal in regulating calcium influx into vascular smooth muscle cells and neurons.

Signaling Pathway

Blockade of L-type calcium channels by this compound in vascular smooth muscle cells directly inhibits the influx of extracellular Ca²⁺ that is necessary for vasoconstriction. This leads to smooth muscle relaxation and subsequent vasodilation, particularly in cerebral blood vessels.[1] In neuronal cells, preventing excessive Ca²⁺ entry can mitigate excitotoxic damage, a key mechanism in neurodegenerative processes.

References

- 1. Cardiovascular effects of this compound and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prevention of visual field defect progression with this compound in eyes with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reviewofophthalmology.com [reviewofophthalmology.com]

- 5. Calcium antagonistic action involved in vasodilation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Brovincamine: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovincamine, chemically identified as 11-bromovincamine, is a synthetic derivative of the vinca alkaloid vincamine. Initially investigated for its properties as a cerebral vasodilator, it has demonstrated potential therapeutic applications, most notably in the management of normal-tension glaucoma. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It includes a summary of key preclinical and clinical findings, detailed experimental methodologies from pivotal studies, and an exploration of its mechanism of action as a calcium channel blocker.

Discovery and Development

The development of this compound is rooted in the extensive research on vincamine, a natural alkaloid extracted from the leaves of the lesser periwinkle plant (Vinca minor). Vincamine itself was first isolated in the 1950s and was noted for its vasodilatory effects on cerebral blood vessels. This led to further exploration of its derivatives to enhance its pharmacological properties.

While the specific individuals and institution behind the initial synthesis of this compound (also referred to by the code BV 26-723) are not extensively documented in readily available literature, its creation represents a targeted effort to modify the vincamine structure to improve its therapeutic potential. The key structural modification in this compound is the introduction of a bromine atom at the 11th position of the vincamine molecule.

Chemical Synthesis

The synthesis of this compound, or (+)-11-bromovincamine, can be achieved through a regioselective bromination of a tetrahydro-β-carboline precursor. A practical synthetic route has been described by Kubo et al.

Experimental Protocol: Synthesis of (+)-11-Bromovincamine

This protocol is a summarized representation based on established synthetic strategies for vincamine analogs.

-

Starting Material: The synthesis typically begins with a suitable tryptamine derivative.

-

Pictet-Spengler Reaction: The tryptamine derivative is reacted with an appropriate aldehyde to form a tetrahydro-β-carboline core structure. This reaction is crucial for establishing the foundational ring system of the molecule.

-

Lactamization: The resulting intermediate undergoes lactamization to form a key pentacyclic lactam intermediate.

-

Bromination: The crucial step involves the regioselective bromination of the indole nucleus at the C-11 position. This is often achieved using a mild brominating agent to ensure specificity and avoid unwanted side reactions.

-

Introduction of the Ester Group: The carboxyl group is introduced and subsequently esterified to yield the final methyl ester of 11-bromovincamine.

-

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Pharmacological Profile

This compound's primary pharmacological actions are attributed to its properties as a cerebral vasodilator and a calcium channel blocker.

Mechanism of Action: Calcium Channel Blockade

This compound functions as a calcium channel blocker, though its specific subtype selectivity is not fully elucidated in the available literature. It is suggested to act on slow calcium channels, thereby reducing the influx of extracellular calcium into cells. This reduction in intracellular calcium concentration is the primary mechanism underlying its vasodilatory effects.

Signaling Pathway of this compound's Vasodilatory Effect

Caption: this compound-induced vasodilation via calcium channel blockade.

By inhibiting calcium influx, this compound disrupts the downstream signaling cascade that leads to smooth muscle contraction, resulting in vasodilation. The potential neuroprotective effects of this compound are also likely linked to the prevention of calcium overload in neuronal cells, a common pathway in excitotoxicity and cell death.

Effects on Cerebral Blood Flow

As a cerebral vasodilator, this compound has been shown to increase blood flow in the brain. This effect is particularly relevant for its investigation in conditions associated with reduced cerebral perfusion.

Experimental Protocol: Measurement of Cerebral Blood Flow

The effect of this compound on cerebral blood flow can be assessed in animal models using Laser Doppler Flowmetry.

-

Animal Preparation: Anesthetized rodents (e.g., rats) are placed in a stereotaxic frame. Body temperature is maintained at 37°C.

-

Surgical Procedure: A midline scalp incision is made, and the skull is exposed. A small area of the skull overlying the region of interest (e.g., parietal cortex) is thinned using a dental drill until it is translucent.

-

Laser Doppler Probe Placement: A Laser Doppler probe is positioned over the thinned skull area to continuously monitor cerebral blood flow.

-

Drug Administration: A baseline blood flow reading is established. This compound is then administered (e.g., intravenously or intraperitoneally), and changes in cerebral blood flow are recorded over time.

-

Data Analysis: The percentage change in cerebral blood flow from baseline is calculated and compared to a vehicle-treated control group.

Clinical Investigations in Normal-Tension Glaucoma

The most significant clinical research on this compound has focused on its potential to slow the progression of visual field defects in patients with normal-tension glaucoma (NTG). The rationale for its use in NTG stems from the hypothesis that impaired ocular blood flow contributes to optic nerve damage in this condition.

Key Clinical Trials

Two pivotal prospective, randomized, controlled trials have provided evidence for the efficacy of this compound in NTG.

Table 1: Summary of Key Clinical Trial Data for this compound in Normal-Tension Glaucoma

| Study | Dosage | Duration | Primary Outcome | This compound Group (Mean Change) | Control Group (Mean Change) | p-value |

| Sawada et al. (1996)[1] | 20 mg, three times daily | 39.1 ± 8.7 months | Visual field improvement | 6/14 patients showed improvement | 0/14 patients showed improvement | Significant |

| Koseki et al. (1999)[2] | 20 mg, three times daily | 2 years | Change in Mean Deviation (MD) | -0.071 dB/year | -0.778 dB/year | < 0.05 |

Experimental Protocols from Clinical Trials

Protocol: Randomized Controlled Trial of Oral this compound in NTG (based on Koseki et al., 1999[2])

-

Patient Population: Patients diagnosed with normal-tension glaucoma with intraocular pressure consistently below 15 mmHg.

-

Inclusion Criteria:

-

Confirmed glaucomatous optic neuropathy.

-

Corresponding visual field defects.

-

Open angles on gonioscopy.

-

-

Exclusion Criteria:

-

Other ocular or systemic diseases affecting the visual field.

-

Previous intraocular surgery.

-

-

Study Design: A prospective, randomized, controlled clinical trial.

-

Randomization: Patients were randomly assigned to receive either oral this compound (20 mg three times daily) or no treatment (control group).

-

Visual Field Examination:

-

Method: Humphrey Field Analyzer using the 30-2 program.[2]

-

Procedure: A size III white stimulus on a white background is used. Appropriate near-vision correction is provided. One eye is patched while the other is tested. Patients press a button to indicate when they see a light stimulus of varying intensity presented at different locations within the central 30 degrees of their visual field.

-

Frequency: Visual field examinations were performed every 4 months for 2 years.[2]

-

-

Outcome Measures: The primary outcome was the rate of change in the Mean Deviation (MD) index of the visual field over the study period. Secondary outcomes included changes in the Corrected Pattern Standard Deviation (CPSD).

-

Statistical Analysis: The rates of change in visual field indices between the two groups were compared using a linear mixed-effects model.

Experimental Workflow for a Randomized Controlled Trial of this compound in NTG

References

Brovincamine's Potential Impact on Retinal Ganglion Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). Current therapeutic strategies primarily focus on lowering intraocular pressure (IOP); however, neuroprotective interventions that directly promote RGC survival are urgently needed. Brovincamine, a vinca alkaloid derivative, has demonstrated potential in clinical settings to slow the progression of visual field defects in patients with normal-tension glaucoma, suggesting a neuroprotective effect. While direct preclinical studies on this compound's impact on RGC survival are limited, its pharmacological classification and structural similarity to other neuroprotective agents offer insights into its potential mechanisms of action. This technical guide consolidates the available clinical data for this compound and explores its putative neuroprotective mechanisms by examining related compounds, namely phosphodiesterase (PDE) inhibitors and calcium channel blockers. We provide a detailed overview of the experimental protocols used to assess RGC survival and present quantitative data from relevant studies to inform future research and drug development efforts in this area.

Introduction: The Neuroprotective Potential of this compound

This compound (11-bromovincamine) is a synthetic derivative of the vinca alkaloid vincamine. Clinical studies in patients with normal-tension glaucoma (NTG) have indicated that oral administration of this compound may retard the deterioration of the visual field, independent of IOP reduction. This observation points towards a direct neuroprotective action on retinal ganglion cells. Although the precise molecular mechanisms underlying this effect have not been fully elucidated for this compound itself, its known classification as a calcium channel blocker and its structural relation to Vinpocetine, a phosphodiesterase type 1 (PDE1) inhibitor, provide a strong basis for hypothesized pathways of RGC protection.

Putative Mechanisms of Action and Supporting Evidence

Given the limited direct research on this compound's molecular impact on RGCs, this section details the established neuroprotective mechanisms of two drug classes to which this compound is related: phosphodiesterase inhibitors and calcium channel blockers.

Phosphodiesterase Inhibition and the Cyclic AMP/GMP Signaling Pathways

Vinpocetine, a close structural analog of this compound, is a known inhibitor of phosphodiesterase type 1 (PDE1).[1][2][3] Inhibition of PDE1 leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] These second messengers are crucial in activating downstream signaling cascades that promote cell survival.

-

cAMP Pathway: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the expression of pro-survival genes, including brain-derived neurotrophic factor (BDNF), and anti-apoptotic proteins like Bcl-2.

-

cGMP Pathway: Increased cGMP levels activate Protein Kinase G (PKG), which has been shown to exert neuroprotective effects by suppressing apoptotic pathways.[4]

The proposed signaling pathway for the neuroprotective effect of PDE inhibition on RGCs is illustrated below.

Calcium Channel Blockade

This compound has been described as a calcium channel blocker.[5] In conditions of retinal stress, such as ischemia or elevated IOP, excessive influx of calcium ions (Ca2+) into RGCs is a key trigger for apoptotic cell death. This process, known as excitotoxicity, is often mediated by the overactivation of glutamate receptors. Calcium channel blockers can mitigate this by directly inhibiting the entry of Ca2+ through voltage-gated calcium channels, thereby reducing the intracellular calcium overload and subsequent activation of calcium-dependent apoptotic enzymes like calpains and caspases.[6][7]

The proposed mechanism of RGC neuroprotection through calcium channel blockade is depicted below.

References

- 1. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Vinpocetine, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased bioavailability of cyclic guanylate monophosphate prevents retinal ganglion cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of calcium channel blockers for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuation of Axonal Degeneration by Calcium Channel Inhibitors Improves Retinal Ganglion Cell Survival and Regeneration After Optic Nerve Crush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Brovincamine and its Potential Role in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the preliminary research surrounding Brovincamine and its potential applications in neurodegenerative diseases. Due to the limited availability of specific preclinical and clinical data on this compound in the context of Alzheimer's, Parkinson's, and Huntington's disease, this guide extensively leverages data from its parent compound, Vinpocetine. Vinpocetine is a synthetic derivative of vincamine, from which this compound (11-bromovincamine) is also derived, and they share core structural and functional similarities. The information on Vinpocetine is presented as a proxy to infer the potential mechanisms and therapeutic avenues of this compound, a position supported by the understanding that both compounds are known to cross the blood-brain barrier and act as cerebral vasodilators.[1][2] All data related to Vinpocetine should be considered as indicative of potential properties of this compound and warrants direct experimental validation.

Introduction to this compound and its Rationale in Neurodegenerative Disease

This compound is a synthetic derivative of the vinca alkaloid vincamine.[3] It has been primarily investigated for its effects on cerebral circulation and has seen clinical use in some regions for conditions such as normal-tension glaucoma, where it has been shown to improve visual field outcomes.[4][5] The neuroprotective potential of this compound in broader neurodegenerative diseases stems from its presumed multi-target mechanism of action, largely inferred from its close structural analog, Vinpocetine.[6][7] This includes phosphodiesterase type 1 (PDE1) inhibition, modulation of inflammatory pathways, and ion channel blocking.[6][8] Given that neuroinflammation, impaired cerebral blood flow, and excitotoxicity are common pathological features across many neurodegenerative disorders, this compound presents an interesting candidate for further investigation.[9][10]

Quantitative Data from Preclinical Studies (Vinpocetine as a Proxy)

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies on Vinpocetine, which may serve as a reference for the potential activity of this compound.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Vinpocetine

| Target | IC50 Value | Cell/Tissue Type | Reference(s) |

| Phosphodiesterase 1A (PDE1A) | ~8–20 μM | Brain | [6] |

| Phosphodiesterase 1B (PDE1B) | ~8–20 μM | Brain | [6] |

| Phosphodiesterase 1C (PDE1C) | ~40–50 μM | Brain, Smooth Muscle Cells | [6] |

| IκB Kinase (IKK) | ~17 μM | Various | [6] |

| Voltage-gated Na+ Channels | 10–50 μM | Brain, Heart, Vessels | [6] |

| NMDA/Veratridine-induced Excitotoxicity | 2-7 μM | Primary cortical cell culture | [11] |

Table 2: Summary of In Vivo Preclinical Studies of Vinpocetine in Neurodegenerative Disease Models

| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference(s) |

| Alzheimer's Disease | Amyloid-β induced rat model | 10 mg/kg, intraperitoneally | Attenuated behavioral deficits, decreased lesion size and microglia activation. | [7][12] |

| Alzheimer's Disease | Streptozotocin-induced rat model | Not specified | Reduced oxidative stress, restored glutathione levels, improved spatial memory. | [13] |

| Parkinson's Disease | 6-OHDA induced rat model | Not specified | Improved dyskinesia by reducing oxidative stress and activating the Wnt/β-catenin pathway. | |

| Parkinson's Disease | Rotenone-induced rat model | 5, 10, or 20 mg/kg, orally for 28 days | Reversed motor and cognitive deficits, attenuated oxidative stress and neuroinflammation, and reduced α-synuclein expression. | |

| General Neuroprotection | NMDA-induced excitotoxicity in rats | 10 mg/kg, intraperitoneally | Reduced lesion size and microglia activation. | [7][12][14] |

Table 3: Clinical Studies on this compound in Normal-Tension Glaucoma

| Study Design | Patient Population | Dosage and Administration | Key Outcomes | Reference(s) |

| Prospective, randomized, controlled | 52 patients with normal-tension glaucoma | 20 mg, three times daily, orally for 2 years | Retarded further visual field deterioration compared to the control group. | [4] |

Key Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Vinpocetine, and by extension potentially this compound, are attributed to its modulation of several key intracellular signaling pathways.

Inhibition of Phosphodiesterase 1 (PDE1) and Enhancement of cGMP/cAMP Signaling

Vinpocetine is a known inhibitor of PDE1, an enzyme that degrades the cyclic nucleotides cAMP and cGMP.[8][15] By inhibiting PDE1, Vinpocetine increases the intracellular levels of these second messengers, leading to the activation of downstream protein kinases, PKA and PKG, respectively.[16] This cascade ultimately results in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in promoting neuronal survival and synaptic plasticity.[17][18]

Inhibition of the NF-κB Inflammatory Pathway

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases.[9][10] Vinpocetine has been shown to exert anti-inflammatory effects by inhibiting the IκB kinase (IKK), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[6] Inhibition of IKK prevents the degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6][19]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Vinpocetine in the context of neurodegenerative diseases.

In Vivo Animal Models

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the lateral ventricle.

-

Aggregated amyloid-beta (1-42) peptide is infused intracerebroventricularly.

-

Animals are allowed to recover and are monitored for behavioral changes.

-

-

Behavioral Assessment (Morris Water Maze):

-

Acquisition Phase: For 5 consecutive days, rats are trained to find a hidden platform in a circular pool of opaque water. The starting position is varied for each trial.

-

Probe Trial: On the 6th day, the platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

-

-

Histological Analysis:

-

Following behavioral testing, animals are euthanized, and brains are collected.

-

Brain sections are stained with specific antibodies to assess neuronal loss (e.g., NeuN) and microglial activation (e.g., Iba1).

-

References

- 1. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on cerebral circulation and metabolism in internal carotid artery occlusion examined by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the stereological parameters of corticocerebral capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of oral this compound on visual field damage in patients with normal-tension glaucoma with low-normal intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance [mdpi.com]

- 6. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 9. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. research.rug.nl [research.rug.nl]

- 15. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]

- 19. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

An In-depth Technical Guide to the Molecular Targets of Brovincamine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brovincamine, a synthetic derivative of the vinca alkaloid vincamine, has demonstrated a range of pharmacological effects on the central nervous system (CNS), including cerebral vasodilation and neuroprotection. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound within the CNS. While its primary established mechanism of action is the blockade of voltage-gated calcium channels, evidence also suggests potential interactions with phosphodiesterases and adenosine receptors. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through visual diagrams to facilitate a deeper understanding of this compound's complex pharmacology.

Primary Molecular Target: Voltage-Gated Calcium Channels

This compound's most well-characterized mechanism of action in the CNS is its role as a calcium channel blocker. This activity is central to its vasodilatory effects on cerebral blood vessels.

Quantitative Inhibition Data

Experimental evidence demonstrates this compound's ability to inhibit calcium influx, with a specific half-maximal inhibitory concentration (IC50) determined in vascular smooth muscle preparations.

| Target | Parameter | Value (M) | Species | Tissue | Reference |

| Voltage-Gated Ca2+ Channels | IC50 | 1.2 x 10-5 | Rabbit | Pulmonary Arterial Segment | [1] |

Experimental Protocol: Determination of IC50 for Calcium Channel Blockade

The following protocol is a representative method for determining the IC50 value of a compound like this compound for its calcium channel blocking activity in vascular tissue.

Objective: To determine the concentration of this compound required to inhibit 50% of the contractile response induced by potassium depolarization in isolated arterial segments.

Materials:

-

Isolated rabbit pulmonary arterial segments

-

Krebs-Henseleit solution (physiological salt solution)

-

Potassium chloride (KCl) for inducing depolarization

-

This compound stock solution

-

Organ bath setup with force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate rabbit pulmonary arteries and cut them into helical strips.

-

Mounting: Mount the arterial strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Contraction Induction: Induce a sustained contraction by increasing the potassium concentration in the bath (e.g., to 30 mM). This depolarization opens voltage-gated calcium channels, leading to calcium influx and contraction.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the relaxation of the arterial strip at each concentration of this compound.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% of the maximum relaxation.

Signaling Pathway

Potential Molecular Target: Phosphodiesterases (PDEs)

Quantitative Inhibition Data for a Related Compound (Vinpocetine)

The following table provides the IC50 values for vinpocetine, a close structural analog of this compound, against different PDE1 isoforms.

| Target | Parameter | Value (µM) | Species | Reference |

| PDE1A | IC50 | 8 - 20 | - | [3][4] |

| PDE1B | IC50 | 8 - 20 | - | [3][4] |

Experimental Protocol: Phosphodiesterase Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound on PDE1.

Objective: To measure the ability of a test compound to inhibit the hydrolysis of cAMP or cGMP by PDE1.

Materials:

-

Purified recombinant human PDE1 enzyme

-

Cyclic AMP (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate

-

Assay buffer (e.g., Tris-HCl with Mg2+)

-

Test compound (e.g., this compound)

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE1 enzyme, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (cAMP or cGMP) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Conversion to Nucleoside: Stop the PDE reaction and add 5'-nucleotidase to convert the product (AMP or GMP) to adenosine or guanosine and inorganic phosphate.

-

Phosphate Detection: Add a phosphate detection reagent (e.g., Malachite Green) and measure the absorbance at the appropriate wavelength. The amount of phosphate produced is proportional to the PDE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

Potential Molecular Target: Adenosine Receptors

There is currently no direct quantitative data (Ki or IC50 values) available to confirm this compound's binding affinity or functional activity at adenosine receptors. However, given the structural similarities to other compounds that interact with these receptors and the broad neuroprotective profile of this compound, this remains an area for potential investigation.

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a standard method to determine the binding affinity of a compound for adenosine receptors.